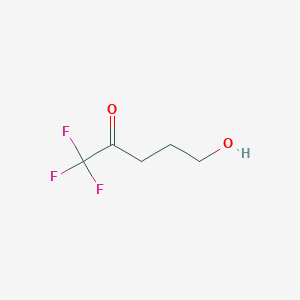![molecular formula C17H19N8O6P B056107 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid CAS No. 113811-42-0](/img/structure/B56107.png)
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, commonly known as DAPA, is a phosphonate derivative of aminopterin. It is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of thymidylate, an important component of DNA. DAPA has been extensively studied for its potential applications in cancer treatment and other diseases.
Mecanismo De Acción
DAPA works by inhibiting 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, an enzyme that is essential for the synthesis of thymidylate, an important component of DNA. By inhibiting 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, DAPA prevents the synthesis of thymidylate and inhibits DNA replication, leading to the death of cancer cells. DAPA has also been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of rheumatoid arthritis.
Biochemical and Physiological Effects:
DAPA has been shown to have potent inhibitory effects on 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, leading to the inhibition of DNA synthesis and cell proliferation. It has also been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of rheumatoid arthritis. DAPA has been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DAPA is its potent inhibitory effects on 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, making it a promising candidate for cancer treatment. DAPA has also been found to be relatively non-toxic to normal cells, which is an important consideration for any potential cancer treatment. However, the synthesis of DAPA is a complex process that requires expertise in organic chemistry. Additionally, DAPA has not yet been extensively studied in clinical trials, and its long-term safety and efficacy have not yet been established.
Direcciones Futuras
There are several potential future directions for research on DAPA. One direction is to further investigate its potential use in cancer treatment, including its efficacy in combination with other chemotherapy agents. Another direction is to explore its potential use in the treatment of rheumatoid arthritis and other inflammatory diseases. Additionally, further research is needed to establish the long-term safety and efficacy of DAPA, as well as its potential use in other diseases.
Métodos De Síntesis
DAPA can be synthesized by the reaction of 4-[(2,4-diaminopteridin-6-yl)methylamino]benzoic acid with phosphorus oxychloride and triethylamine. The resulting compound is then treated with sodium hydroxide to yield DAPA. The synthesis of DAPA is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
DAPA has been studied for its potential applications in cancer treatment, rheumatoid arthritis, and other diseases. It has been shown to be a potent inhibitor of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, which is overexpressed in many types of cancer cells. By inhibiting 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, DAPA can prevent the synthesis of thymidylate and inhibit DNA replication, leading to the death of cancer cells. DAPA has also been shown to have anti-inflammatory properties, making it a potential treatment for rheumatoid arthritis.
Propiedades
Número CAS |
113811-42-0 |
|---|---|
Nombre del producto |
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid |
Fórmula molecular |
C17H19N8O6P |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid |
InChI |
InChI=1S/C17H19N8O6P/c18-13-12-14(25-17(19)24-13)21-6-10(22-12)5-20-9-3-1-8(2-4-9)15(26)23-11(16(27)28)7-32(29,30)31/h1-4,6,11,20H,5,7H2,(H,23,26)(H,27,28)(H2,29,30,31)(H4,18,19,21,24,25) |
Clave InChI |
GELPWSJJLNTEIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Sinónimos |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphon o-propanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






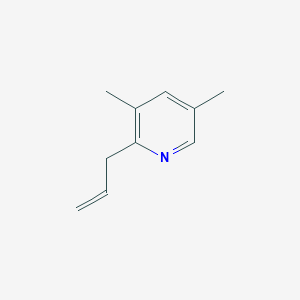
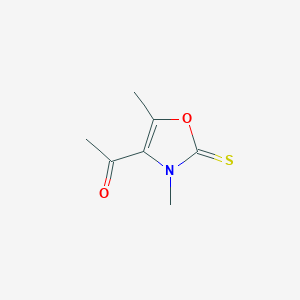
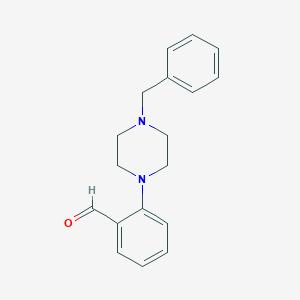

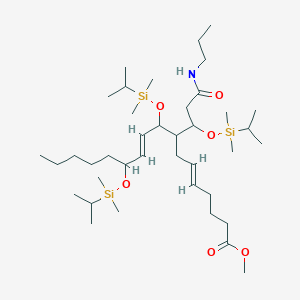
![7-Methylene-5-azaspiro[2.4]heptan-4-one](/img/structure/B56042.png)

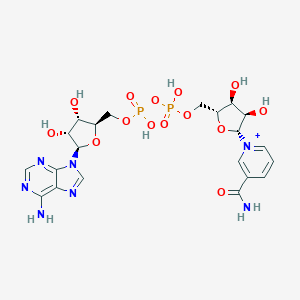
![7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate](/img/structure/B56048.png)
![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitrophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B56050.png)
